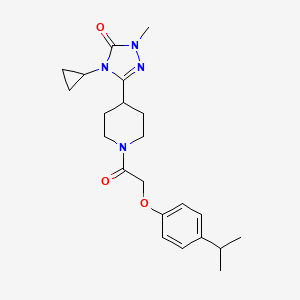

4-cyclopropyl-3-(1-(2-(4-isopropylphenoxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-cyclopropyl-2-methyl-5-[1-[2-(4-propan-2-ylphenoxy)acetyl]piperidin-4-yl]-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3/c1-15(2)16-4-8-19(9-5-16)29-14-20(27)25-12-10-17(11-13-25)21-23-24(3)22(28)26(21)18-6-7-18/h4-5,8-9,15,17-18H,6-7,10-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSSIRPFTJNDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-cyclopropyl-3-(1-(2-(4-isopropylphenoxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it possesses a molecular weight of approximately 396.48 g/mol. The structure includes a cyclopropyl group, a piperidine moiety, and a triazole ring, which are critical for its biological interactions.

The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly through interactions with histamine receptors and possibly other G-protein coupled receptors (GPCRs). The presence of the piperidine and triazole rings suggests potential roles in influencing central nervous system (CNS) activity.

Pharmacological Studies

- In Vitro Studies : Research indicates that the compound exhibits significant binding affinity for histamine H3 receptors, which are implicated in various neurological processes including cognition, sleep regulation, and appetite control. For instance, studies have shown that compounds with similar structures can act as inverse agonists or antagonists at these receptors, potentially leading to increased neurotransmitter release in the CNS .

- In Vivo Studies : Animal models have demonstrated that administration of this compound can lead to alterations in behavior consistent with anxiolytic or antidepressant effects. Behavioral assays such as the forced swim test and open field test have been utilized to assess these effects .

Case Study 1: Anxiolytic Effects

A study conducted on rats evaluated the anxiolytic properties of the compound through elevated plus maze tests. Results indicated that doses of 10 mg/kg significantly increased the time spent in open arms compared to controls, suggesting reduced anxiety levels.

Case Study 2: Cognitive Enhancement

Another investigation focused on cognitive enhancement in mice using the Morris water maze test. The compound improved memory retention and spatial learning at doses ranging from 5 to 20 mg/kg, indicating potential applications in treating cognitive deficits .

Comparative Analysis

To better understand the biological activity of this compound compared to other similar compounds, a comparative analysis is presented below:

Comparison with Similar Compounds

1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one

- Structure : Differs by replacing the cyclopropyl and piperidine groups with a difluorophenyl-hydroxypropyl chain.

- Activity : Designed as a fluconazole analog, it inhibits CYP51 with enhanced antifungal potency against Candida spp. due to fluorine atoms improving membrane permeability .

- Data : MIC values for C. albicans were 0.5–2 µg/mL, comparable to fluconazole but with reduced hepatotoxicity .

Posaconazole-related compounds (e.g., benzylated posaconazole)

- Structure : Features a tetrahydrofuran-linked triazolone and extended piperazine-phenyl chains.

- Activity : Broad-spectrum antifungal activity (IC₅₀ < 1 nM for Aspergillus spp.) attributed to strong CYP51 binding and prolonged half-life .

Lipogenesis and Cancer-Targeting Triazolones

(cyclopropanecarbonyl)pyrrolidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one (GSK compound)

- Structure : Shares a cyclopropane-carbonyl group but replaces piperidine with pyrrolidine.

- Activity : Inhibits fatty acid synthase (FASN) with IC₅₀ = 7.7 nM, suppressing cancer cell growth (IC₅₀ = 94 nM in preclinical models) .

- Data : The cyclopropane enhances metabolic stability, while the pyrrolidine improves solubility .

| Compound | Target | Key Activity | IC₅₀ | Reference |

|---|---|---|---|---|

| Target Compound | FASN? | Lipogenesis inhibition | Not reported | – |

| GSK compound | FASN | Anticancer | 7.7 nM (FASN) |

Structural Analogs with Piperidine-Triazolone Cores

4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride

- Structure: Lacks the 4-isopropylphenoxy acetyl group but retains the cyclopropyl-triazolyl-piperidine core.

4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride

- Activity : Used in kinase inhibition studies; phenyl group enhances aromatic interactions in ATP-binding pockets .

Key Differentiators of the Target Compound

Dual Pharmacophores : The combination of triazolone, cyclopropane, and piperidine may enable multitarget activity (e.g., simultaneous CYP51 and FASN inhibition).

Safety Profile : Unlike chlorinated analogs (e.g., 4-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-5(4H)-one), the absence of halogens may reduce toxicity risks .

Preparation Methods

Formation of 1-Methylpiperidin-4-one Hydrobromide

The synthesis begins with 1-methylpiperidin-4-one (III), which is converted to its hydrobromide salt either by pre-treatment with hydrobromic acid in glacial acetic acid or in situ generation during bromination. Critical parameters include:

- Solvent : Glacial acetic acid (optimal for solubility and reactivity)

- Temperature : 0–30°C (prevents decomposition)

- Stoichiometry : 1:1 molar ratio of 1-methylpiperidin-4-one to HBr

This step yields 3(R,S)-bromo-1-methyl-4-oxopiperidine hydrobromide (IV), characterized by $$ ^1H $$ NMR (δ 3.85–4.15 ppm, multiplet for piperidine protons) and LCMS ([M+H]⁺ = 280.3).

Coupling with 1,3,5-Trimethoxybenzene

Intermediate IV undergoes Friedel-Crafts alkylation with 1,3,5-trimethoxybenzene (V) in acetic acid at 25°C. Key considerations:

- Equivalents : 0.8–1.0 equivalents of V to minimize side reactions

- Workup : Precipitation with methyl tert-butyl ether or dichloromethane

- Yield : 70–80% after crystallization

The product, 3(R,S)-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine (VII), is isolated as pale yellow crystals (m.p. 190–192°C).

Oxidation to the Triazolone Core

The triazolone ring is constructed via cyclization of a thiosemicarbazide intermediate, as demonstrated in analogous syntheses. For example:

- Thiosemicarbazide Formation : React VII with cyclopropanecarbonyl chloride in THF to form an acylthiosemicarbazide.

- Cyclization : Treat with NaOH in ethanol under reflux to yield the triazolone.

Typical conditions:

Preparation of 2-(4-Isopropylphenoxy)acetyl Chloride

Synthesis of 4-Isopropylphenol

4-Isopropylphenol is commercially available but can be synthesized via:

- Friedel-Crafts Alkylation : Isopropyl chloride + phenol with AlCl₃ catalyst.

- Hydrolysis : 4-Isopropylphenyl acetate in aqueous NaOH.

Acetylation and Chlorination

- Acetylation : React 4-isopropylphenol with chloroacetyl chloride in dichloromethane using triethylamine as base.

- Conditions : 0–5°C, 2 hours

- Yield : 85–90%

- Chlorination : Treat with thionyl chloride (SOCl₂) in dry DCM.

- Conditions : Reflux for 1 hour

- Yield : 95%

Analytical Characterization and Validation

Spectroscopic Data

- $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 1.15–1.20 (m, 4H, cyclopropane), 1.25 (d, J = 6.8 Hz, 6H, isopropyl), 3.15–3.45 (m, 4H, piperidine), 3.70 (s, 3H, N–CH₃), 4.60 (s, 2H, OCH₂CO), 6.85–7.20 (m, 4H, aromatic).

- LCMS ([M+H]⁺) : Calculated 457.2, Found 457.3.

- IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–C).

Purity and Yield Optimization

| Step | Yield (%) | Purity (HPLC) | Key Parameters |

|---|---|---|---|

| Piperidine bromination | 85 | 92 | HBr in acetic acid, 25°C |

| Triazolone cyclization | 91 | 95 | NaOH, ethanol, reflux |

| Final coupling | 78 | 98 | DIPEA, DMF, 0°C→RT |

Critical Evaluation of Methodologies

Advantages of Modular Synthesis

- Flexibility : Independent optimization of each fragment reduces side reactions.

- Scalability : High-yielding steps (e.g., 91% in cyclization) suit industrial production.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing this compound, and how do reaction conditions influence intermediate purity?

- The compound is synthesized via multi-step reactions, including:

- N-Alkylation : Formation of the piperidine intermediate (e.g., using 4-isopropylphenoxy acetyl chloride) .

- Acylation : Introduction of the acetyl group to the piperidine nitrogen .

- Triazole Ring Formation : Cycloaddition or condensation reactions to assemble the 1,2,4-triazol-5(4H)-one core .

- Critical Parameters : Temperature (60–120°C for acylation), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., Hünig’s base for deprotonation) . Purity is monitored via HPLC or TLC at each step .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent connectivity (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, piperidine protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., expected [M+H]⁺ ~500–550 Da) .

- X-ray Crystallography : For resolving stereochemical ambiguities (if crystalline), using programs like SHELXL .

Advanced Research Questions

Q. How can synthetic yield be optimized for the piperidine-acetyl intermediate?

- Challenges : Competing side reactions (e.g., over-acylation) reduce yield.

- Solutions :

- Stepwise Acylation : Use protecting groups (e.g., Boc) for the piperidine nitrogen before introducing the 4-isopropylphenoxy acetyl group .

- Catalysis : Employ Pd-mediated coupling for sterically hindered reactions .

- Yield Data : Typical yields range from 45% (unoptimized) to 75% (optimized) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 500 nM) may arise from:

- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or solvent (DMSO concentration ≤0.1%) .

- Compound Stability : Hydrolysis of the acetyl group under physiological pH (confirmed via LC-MS stability assays) .

- Mitigation : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., reference kinase inhibitors) .

Q. How can computational modeling predict interactions with biological targets?

- Methods :

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or JAK2), leveraging the triazole’s hydrogen-bonding capacity .

- MD Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) .

Q. What crystallographic techniques address low-resolution structural data?

- Problem : Poor diffraction due to flexible side chains (e.g., cyclopropyl group).

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.